molecular formula C11H11N3O B009499 (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone CAS No. 110698-60-7

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Cat. No.: B009499
CAS No.: 110698-60-7
M. Wt: 201.22 g/mol
InChI Key: SFKMWUTWFHTKRN-UHFFFAOYSA-N
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Description

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS 170893-64-8) is a chemical compound with a molecular formula of C11H11N3O and a molecular weight of 201.23 g/mol . This compound features a benzophenone core linked to a methylimidazole group, a structure that serves as a key building block in medicinal chemistry and pharmaceutical research . Its specific molecular architecture, including the aminophenyl and nitrogen-rich heterocyclic rings, makes it a valuable intermediate in the synthesis of more complex molecules for drug discovery projects . The compound's physical properties include a predicted density of 1.247 g/cm³ and a high boiling point of approximately 444.8°C at 760 mmHg, indicating good thermal stability for various synthetic applications . Researchers utilize this methanone derivative as a critical precursor. Literature and patent sources indicate its use in synthetic organic chemistry, particularly for creating potential pharmacologically active compounds . The presence of both hydrogen bond donor and acceptor groups within the molecule contributes to its potential to interact with biological targets. This compound is for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(4-aminophenyl)-(1-methylimidazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKMWUTWFHTKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406955
Record name (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678184
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

110698-60-7
Record name (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of 1-Methylimidazole

The direct coupling of 1-methylimidazole with 4-aminobenzoyl chloride represents a straightforward route to the target compound. However, the reactivity of the amino group necessitates protection to prevent undesired side reactions.

Reaction Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is employed to maintain reaction inertness.

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl generated during acylation.

  • Temperature : Reactions are typically conducted at 0–25°C to control exothermicity.

Challenges :

  • Amino Group Instability : The unprotected amino group may undergo nucleophilic attack or oxidation. Protecting groups such as tert-butoxycarbonyl (Boc) or benzyl (Bn) are recommended prior to acylation.

  • Yield Optimization : Excess 4-aminobenzoyl chloride (1.2–1.5 equivalents) improves conversion rates, though purification becomes more complex due to by-product formation.

Reduction of Nitro-Precursor Intermediate

A more robust approach involves synthesizing (4-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone followed by catalytic hydrogenation to reduce the nitro group to an amine.

Step 1: Synthesis of Nitro Intermediate

  • Acylation : 1-Methylimidazole reacts with 4-nitrobenzoyl chloride under conditions similar to Section 1.1, yielding the nitro derivative.

  • Purification : Recrystallization from ethanol or ethyl acetate removes unreacted starting materials.

Step 2: Catalytic Hydrogenation

  • Catalyst : Palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel facilitates nitro-to-amine reduction.

  • Conditions : Hydrogen gas (1–3 atm) in methanol or ethanol at 25–50°C achieves complete reduction within 6–12 hours.

  • Workup : Filtration of the catalyst and solvent evaporation yields the crude product, which is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Advantages :

  • Higher functional group tolerance compared to direct acylation.

  • Avoids amino protection/deprotection steps.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent Selection :

  • Polar aprotic solvents (e.g., THF, DCM) enhance acylation rates by stabilizing ionic intermediates.

  • Protic solvents (e.g., methanol) are avoided in acylation to prevent hydrolysis of the acyl chloride.

Temperature Control :

  • Lower temperatures (0–10°C) minimize side reactions during acylation.

  • Hydrogenation proceeds efficiently at moderate temperatures (40–50°C) without compromising catalyst activity.

Catalyst Loading and Hydrogen Pressure

Pd/C Efficiency :

  • 10% Pd/C at 2 atm H₂ achieves >95% conversion in 8 hours.

  • Catalyst recycling is feasible but requires reactivation via washing with dilute nitric acid.

Safety Considerations :

  • High-pressure hydrogenation necessitates specialized equipment to prevent leaks or explosions.

Purification and Characterization

Recrystallization Techniques

Solvent Systems :

  • Ethyl acetate/hexane (1:3 v/v) yields crystals with >99% purity.

  • Methanol/water (4:1 v/v) removes polar impurities.

Yield Improvement :

  • Slow cooling (1°C/min) enhances crystal formation and size uniformity.

Analytical Validation

Spectroscopic Methods :

  • IR Spectroscopy : Confirms amine formation (N–H stretch at ~3350 cm⁻¹) and ketone retention (C=O at ~1680 cm⁻¹).

  • ¹H NMR : Aromatic protons of the 4-aminophenyl group appear as a doublet (δ 6.5–7.0 ppm), while imidazole protons resonate at δ 7.2–7.5 ppm.

Chromatographic Purity :

  • HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Routes

ParameterDirect AcylationNitro Reduction
Steps 1–22–3
Yield 60–75%80–92%
Purity 85–90%95–99%
Complexity ModerateHigh
Cost LowModerate

Key Observations :

  • The nitro reduction route offers superior yield and purity but requires additional safety measures for hydrogenation.

  • Direct acylation is cost-effective for small-scale synthesis but less efficient for industrial production.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Microreactors enable precise temperature control and shorter reaction times (30 minutes vs. 12 hours in batch).

  • Integrated purification modules (e.g., in-line filtration) reduce downtime.

Environmental Impact

  • Solvent recovery systems (e.g., distillation) minimize waste generation.

  • Catalytic hydrogenation is greener than stoichiometric reductions (e.g., Fe/HCl) .

Mechanism of Action

Comparison with Similar Compounds

Pharmacological and Physicochemical Comparisons

Antimicrobial and Antiproliferative Activity

  • Target Compound: Limited activity data available, but the 4-aminophenyl group is associated with antimicrobial properties in analogs (e.g., BD-1 in , which showed 75% yield and MIC values of 8–32 µg/mL against S. aureus).
  • Fluorinated Analog : Likely reduced antimicrobial activity due to decreased hydrogen bonding but improved pharmacokinetics .

Thermal Stability

  • Target Compound : Predicted decomposition temperature >250°C (based on , where similar imidazole derivatives decompose at 247–288°C).
  • Di(1H-tetrazol-5-yl)methanone Oxime: Higher stability (288.7°C) due to extensive hydrogen-bonding networks .

Solubility and LogP

  • Target Compound: Moderate solubility in polar solvents (e.g., methanol, ethyl acetate) due to the amino group. Predicted logP ~1.2.
  • Brominated Analog : Higher logP (~2.5) reduces aqueous solubility but improves lipid membrane penetration .

Biological Activity

The compound (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS 110698-60-7) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3OC_{11}H_{11}N_3O, with a molecular weight of 201.22 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.

Antifungal Activity

Recent studies have highlighted the antifungal properties of imidazole derivatives, including this compound. Research indicates that compounds containing imidazole rings exhibit significant activity against various fungal pathogens, including Candida albicans.

Case Study: Antifungal Efficacy
In a comparative study, imidazole derivatives were tested for their Minimum Inhibitory Concentration (MIC) against Candida albicans. The results are summarized in Table 1 below:

CompoundMIC (µg/mL)Positive Control (Fluconazole)
This compound15.625
Compound A12.520
Compound B18.030

The compound demonstrated a promising MIC value of 15.6 µg/mL , indicating its potential as an antifungal agent.

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism.

Case Study: Inhibition of Lactate Dehydrogenase
A study assessed the inhibitory effects of various imidazole derivatives on human lactate dehydrogenase A (hLDHA), an enzyme crucial for cancer cell metabolism. The findings are presented in Table 2:

CompoundIC50 (µM)Selectivity
This compound5.0Selective
Compound C10.0Non-selective
Compound D3.5Selective

The compound exhibited an IC50 value of 5.0 µM , demonstrating strong inhibitory activity against hLDHA and selective targeting, which is favorable for reducing side effects in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Imidazole Ring : Contributes to the antifungal and anticancer properties.
  • Amino Group : Enhances interaction with biological targets.
  • Phenyl Substituent : Influences lipophilicity and bioavailability.

Q & A

Q. What are the recommended synthetic routes for (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a 4-aminophenyl fragment with a 1-methylimidazole moiety via a ketone linkage. Key steps include:

  • Acylation : Use benzoyl chloride derivatives under basic conditions (e.g., NaH in THF at 0°C) to form the methanone bridge .
  • Deprotection : Tetrabutyl ammonium fluoride (TBAF) in THF effectively removes sulfonyl protecting groups from intermediates, yielding the final product in 15–40% yields .
  • Optimization : Reaction temperature and solvent polarity significantly impact yields. For example, ethanol or THF at 0–25°C minimizes side reactions like hydrodechlorination .

Q. How can structural characterization be performed to confirm the identity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for verifying the imidazole ring protons (δ 7.2–8.5 ppm) and the aminophenyl group (δ 6.5–7.3 ppm). Methanone carbonyls appear at ~190–200 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H+^+] at m/z 256.12 for C12_{12}H13_{13}N3_3O) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for assessing stereochemistry in derivatives .

Q. What stability considerations are relevant for storing and handling this compound?

Methodological Answer:

  • Light Sensitivity : The aromatic amine group may oxidize under prolonged light exposure; store in amber vials at –20°C .
  • Moisture : Imidazole rings can hydrolyze in acidic/alkaline conditions. Use anhydrous solvents (e.g., THF, DCM) during synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

Methodological Answer:

  • Core Modifications : Replace the 4-aminophenyl group with halogenated or methoxy-substituted aryl rings to assess electronic effects on binding affinity .
  • Imidazole Substitutions : Introduce bulkier alkyl groups (e.g., ethyl instead of methyl) to evaluate steric hindrance in enzyme active sites .
  • Biological Assays : Test derivatives in tubulin polymerization assays (for anticancer activity) or lymphocyte modulation studies (for immunomodulatory effects) .

Q. What strategies resolve contradictions in crystallographic data for imidazole-containing complexes?

Methodological Answer:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in imidazole-metal complexes .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve ambiguities in electron density maps for methanone moieties .

Q. How can computational methods complement experimental data in analyzing its reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict nucleophilic attack sites on the imidazole ring .
  • Docking Studies : Use AutoDock Vina to simulate interactions with tubulin’s colchicine-binding site, guided by crystal structures of analogous compounds .

Q. What experimental approaches troubleshoot low yields in catalytic cycloaddition reactions involving this compound?

Methodological Answer:

  • Catalyst Screening : Compare Ce(IV)-pyridyl-bis(oxazoline) catalysts (5–10 mol%) for enantioselective nitrone cycloadditions. Higher catalyst loads (10 mol%) improve yields (e.g., 72% for isoxazolidine derivatives) .
  • Solvent Effects : Use EtOAc instead of DCM to stabilize reactive intermediates during cycloaddition .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation of the methanone group, which may reduce in vivo efficacy .
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

Q. Why do similar synthetic routes produce varying yields in different studies?

Methodological Answer:

  • Reagent Purity : Trace moisture in NaH or LiAlH4_4 can hydrolyze intermediates; use freshly distilled solvents .
  • Catalyst Deactivation : Raney nickel outperforms Pd/C in hydrogenation steps by avoiding dehalogenation side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

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